REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[NH:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.C([O-])(=O)C.[K+].[OH-].[Na+]>C(Cl)Cl>[N:17]1([CH2:16][C:12]2[NH:11][C:15]([CH:4]=[O:5])=[CH:14][CH:13]=2)[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
9.02 mmol
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)CN1CCOCC1
|
Name
|
potassium acetate
|
Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours at 0° C.
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at 40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
At ambient temperature
|
Type
|
EXTRACTION
|
Details
|
is then extracted with DCM
|
Type
|
WASH
|
Details
|
The organic phase is washed with water and with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified on silica gel (SiO2; gradient DCM/AcOEt)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |